N-Allyl-aza-2,2-dimethoxysilacyclopentane

説明

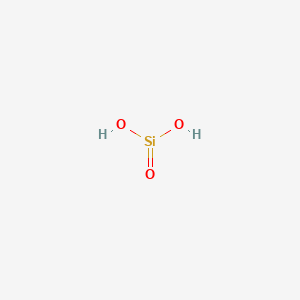

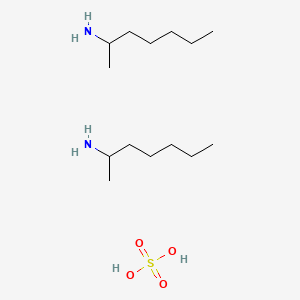

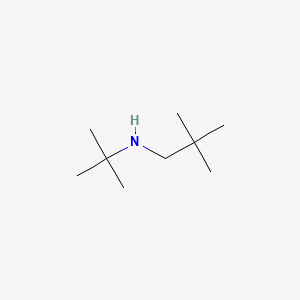

“N-Allyl-aza-2,2-dimethoxysilacyclopentane” is a chemical compound with the molecular formula C8H17NO2Si . It belongs to the chemical family of organomethoxysilanes . It is used as a chemical intermediate .

Molecular Structure Analysis

The molecular weight of “N-Allyl-aza-2,2-dimethoxysilacyclopentane” is 187.31 g/mol . The exact structure of the molecule is not provided in the search results.Physical And Chemical Properties Analysis

“N-Allyl-aza-2,2-dimethoxysilacyclopentane” is a liquid substance . It has a boiling point of 52-54°C at 3 mmHg .科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis of Spiro Azacyclic Oxindole Derivatives : A synthetic approach involving umpolung allylation/aza-Prins cyclization of N-2,2,2-trifluoroethylisatin ketimines is described, leading to six-membered spiro azacyclic oxindole derivatives in good to excellent yields (Jang, Jung, & Ko, 2021).

- Radical Translocation Cyclization : A cascade radical translocation cyclization of N-allyl-N-(2'-bromophenyt)amide moiety of heterocyclic carboxylic acids and its N-propynyl analogues were investigated for preparing aza/oxaspiro-y-lactams (Xu, Che, Gao, Wu, & Bai, 2005).

- Metal-Catalyzed Allylic Substitution : The study explores the regio- and enantiospecific rhodium-catalyzed allylic amination reaction using the aza-ylide derived from 1-aminopyridinium iodide (Evans & Clizbe, 2009).

- Copper-Mediated Aerobic Synthesis : Copper-mediated/catalyzed reactions of N-allyl/propargyl enamine carboxylates under an O2 atmosphere were used to develop synthetic methods for 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles (Toh, Wang, Ng, & Chiba, 2011).

Applications in Organic Synthesis

- Carbocyclization Cascades : The study details carbocyclization cascades of allyl ketenimines initiated through thermal aza-Claisen rearrangement of N-phosphoryl-N-allyl ynamides (Dekorver, Wang, Walton, & Hsung, 2012).

- Thermodynamically Favored Anion Rearrangements : Metalation of the chiral amine (S)-N-α-(methylbenzyl)allylamine with nBuM leads to the formation of complexes with distinct isomeric anion forms, useful in asymmetric syntheses (Andrews, Koutsaplis, & Robertson, 2009).

Novel Complexes and Catalysis

- Palladium-Catalyzed Allylic Transposition : This study achieved the synthesis of N-protected allylic amines utilizing a palladium(II)-catalyzed, [3,3]-rearrangement of (allyloxy) iminodiazaphospholidines (Lee & Batey, 2005).

- Palladium(I)-Bridging Allyl Dimers : This work describes a more efficient synthetic methodology for the preparation of Pd(I)-bridging allyl dimers and reports their stoichiometric reactivity and catalytic functionalization of CO2 (Hruszkewycz, Wu, Hazari, & Incarvito, 2011).

Safety and Hazards

“N-Allyl-aza-2,2-dimethoxysilacyclopentane” is classified as a combustible liquid, and it may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing vapors, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

2,2-dimethoxy-1-prop-2-enylazasilolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2Si/c1-4-6-9-7-5-8-12(9,10-2)11-3/h4H,1,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKPJRXSFXXBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si]1(CCCN1CC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-aza-2,2-dimethoxysilacyclopentane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)

![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)